molecular formula C24H24N4O4 B11232507 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11232507
M. Wt: 432.5 g/mol
InChI Key: ZOIBEFVIALGGER-UHFFFAOYSA-N
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Description

7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multiple steps, starting with the preparation of the benzodioxepin and dimethoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including cyclization and condensation, to form the final triazolopyrimidine structure. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and consistency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated solvents, acids, bases, and other reagents depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Uniqueness

The uniqueness of 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific combination of structural elements, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable subject of study for various applications.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H24N4O4/c1-29-19-7-4-16(14-21(19)30-2)5-9-23-26-24-25-11-10-18(28(24)27-23)17-6-8-20-22(15-17)32-13-3-12-31-20/h4,6-8,10-11,14-15H,3,5,9,12-13H2,1-2H3

InChI Key

ZOIBEFVIALGGER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC5=C(C=C4)OCCCO5)OC

Origin of Product

United States

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